4-(Pyrrolidin-3-yl)-1H-pyrazole

Description

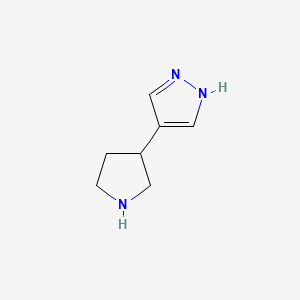

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-pyrrolidin-3-yl-1H-pyrazole |

InChI |

InChI=1S/C7H11N3/c1-2-8-3-6(1)7-4-9-10-5-7/h4-6,8H,1-3H2,(H,9,10) |

InChI Key |

XPDOYXLHSAFZTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CNN=C2 |

Origin of Product |

United States |

Synthetic Strategies for 4 Pyrrolidin 3 Yl 1h Pyrazole and Its Structural Analogues

Conventional and Modern Approaches to Pyrazole (B372694) Ring Construction

The pyrazole core is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. tandfonline.combenthamdirect.com These can be broadly categorized into cyclocondensation reactions and strategies for direct functionalization of a pre-formed pyrazole ring.

Cyclocondensation Reactions in Pyrazole Synthesis

The most prevalent and classical method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. mdpi.combeilstein-journals.orgmdpi.comnih.gov This approach is versatile, allowing for the introduction of various substituents onto the pyrazole ring.

Key substrates for cyclocondensation include:

1,3-Diketones: Reaction with hydrazines is a straightforward method to produce polysubstituted pyrazoles. mdpi.com However, with unsymmetrical diketones and substituted hydrazines, the formation of regioisomeric mixtures can be a significant challenge. mdpi.combeilstein-journals.org

α,β-Unsaturated Ketones and Aldehydes: These substrates react with hydrazines to form pyrazolines, which are then oxidized to the corresponding pyrazoles. mdpi.commdpi.comnih.gov The use of α,β-unsaturated ketones with a leaving group can directly lead to pyrazole formation. mdpi.com

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazine derivatives has been a known method for over a century, though it can also result in regioisomeric mixtures. mdpi.com

Enaminones and Related Compounds: These compounds also serve as effective precursors for pyrazole synthesis through cyclocondensation with hydrazines. mdpi.com

The Knorr pyrazole synthesis, a cornerstone of this methodology, involves the reaction of β-ketoesters with hydrazines. beilstein-journals.orgnih.gov Multicomponent reactions (MCRs) have also been developed to generate 1,3-dicarbonyl compounds in situ, which then react with hydrazines in a one-pot process to form pyrazoles. beilstein-journals.orgnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Type | Reference(s) |

| 1,3-Diketone | Hydrazine Hydrate | Polysubstituted Pyrazole | mdpi.com |

| α,β-Unsaturated Ketone | Phenylhydrazine | Pyrazoline (requires oxidation) | mdpi.comnih.gov |

| Acetylenic Ketone | Phenylhydrazine | Regioisomeric Pyrazoles | mdpi.com |

| β-Ketoester | Substituted Hydrazine | Substituted Pyrazole | beilstein-journals.orgnih.gov |

Strategies for Regioselective Functionalization of Pyrazole Cores

Direct functionalization of a pre-existing pyrazole ring offers an alternative and often more regioselective approach to obtaining specific substitution patterns. This is particularly relevant for the synthesis of complex molecules where the introduction of substituents via cyclocondensation is challenging. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation, alkylation, and introduction of other functional groups onto the pyrazole nucleus. rsc.org

Strategies for regioselective functionalization include:

Directed C-H Activation: By employing directing groups, specific C-H bonds on the pyrazole ring can be selectively activated and functionalized. researchgate.netacs.org For instance, the use of a removable SEM (2-(trimethylsilyl)ethoxymethyl) protecting group on a pyrazole nitrogen can direct C-H arylation to specific positions. nih.gov

Regioselective Halogenation and Cross-Coupling: The pyrazole ring can be selectively halogenated, and the resulting halopyrazoles can then undergo various cross-coupling reactions, such as Suzuki coupling, to introduce a wide range of substituents. nih.gov

Metal-Free Multicomponent Synthesis: Recent advances have led to the development of metal-free multicomponent reactions for the synthesis of highly functionalized pyrazoles, such as aminopyrazole-thioether derivatives, through a sequence of Michael addition, intramolecular cyclization, and electrophilic substitution. mdpi.com

Stereoselective Synthesis of Pyrrolidine (B122466) Scaffolds and their Integration

The pyrrolidine ring is a common motif in natural products and pharmaceuticals. whiterose.ac.uk The synthesis of the 4-(pyrrolidin-3-yl)-1H-pyrazole scaffold requires the stereoselective construction of the 3-substituted pyrrolidine ring.

Various asymmetric strategies have been developed to achieve this:

From Chiral Precursors: Chiral starting materials can be elaborated into the desired substituted pyrrolidine. For example, a stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been described, which is a key component of certain antibacterial and antitumor agents. elsevier.com

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the pyrrolidine ring. This includes methods like asymmetric 1,3-dipolar cycloadditions and intramolecular aza-Michael additions. whiterose.ac.ukacs.orgnih.govchemistryviews.org

Use of Chiral Auxiliaries: Chiral auxiliaries, such as N-tert-butanesulfinamide, can be used to direct the stereochemical outcome of reactions, leading to the formation of enantioenriched 2-substituted pyrrolidines. rsc.orgresearchgate.net These methods often involve the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines. rsc.org

Kinetic Resolution: Racemic mixtures of substituted pyrrolidines can be resolved to obtain the desired enantiomer through kinetic resolution processes. whiterose.ac.uk

The integration of the pyrrolidine scaffold with the pyrazole ring is a crucial step. This can be achieved by using a pre-functionalized pyrrolidine that is then used to construct the pyrazole ring, or by attaching a pyrrolidine precursor to a pre-formed pyrazole.

Convergent and Divergent Synthetic Pathways to this compound Derivatives

The synthesis of a library of this compound derivatives for medicinal chemistry applications often employs both convergent and divergent strategies.

Convergent Synthesis: In a convergent approach, the pyrazole and pyrrolidine fragments are synthesized separately and then coupled together in a later step. This strategy is efficient for producing a specific target molecule.

Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a variety of final products. For example, a common pyrazole intermediate can be functionalized with different pyrrolidine precursors, or a common this compound core can be further derivatized at different positions on either ring. A strategy based on C-H bond functionalization allows for the functionalization of all five positions of the pyrazole ring with complete regiocontrol, enabling the efficient synthesis of analog series from common precursors. nih.gov

Advanced Synthetic Methodologies

To improve the efficiency, selectivity, and environmental footprint of pyrazole synthesis, modern techniques such as microwave-assisted organic synthesis (MAOS) are increasingly being employed. benthamdirect.comrsc.org

Microwave-Assisted Organic Synthesis of Pyrazole Derivatives

Microwave irradiation has proven to be a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.commonash.edusphinxsai.comrsc.org This is due to the efficient and uniform heating of the reaction mixture. benthamdirect.com

Key advantages of MAOS in pyrazole synthesis include:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation. sphinxsai.comtandfonline.com

Improved Yields and Purity: MAOS can lead to higher yields and cleaner products by minimizing side reactions. tandfonline.comsphinxsai.com

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be carried out without a solvent, which is beneficial from an environmental and economic perspective. nih.gov

Versatility: Microwave heating has been successfully applied to a wide range of reactions for synthesizing pyrazoles, including cyclocondensation reactions, multicomponent reactions, and the synthesis of fused pyrazole systems. tandfonline.comrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles

| Heterocycle | Conventional Method Time | Microwave Method Time | Reference(s) |

| Benzimidazole | 4-6 hours | 5-10 minutes | sphinxsai.com |

| Hantzsch Dihydropyridine | 8-10 hours | 15-20 minutes | sphinxsai.com |

| Coumarin | 6-8 hours | 10-15 minutes | sphinxsai.com |

| Quinoxaline | 3-4 hours | 5-8 minutes | sphinxsai.com |

| Pyrazole Derivatives | Hours | Minutes | tandfonline.comtandfonline.comdergipark.org.tr |

Parallel and Solution-Phase Synthetic Libraries

The efficient exploration of the chemical space around the this compound core is greatly facilitated by parallel and solution-phase synthesis techniques. These methods allow for the rapid generation of a multitude of analogues, which is crucial for structure-activity relationship (SAR) studies.

The development of parallel medicinal chemistry (PMC)-enabled syntheses has further expanded the ability to rapidly generate molecular diversity. For instance, a novel PMC approach for the synthesis of 1H-pyrazolo[3,4-d]pyrimidines has been developed, which employs the condensation of N-pyrazolylamides and nitriles. mdpi.com This strategy allows for the exploration of different chemical vectors and the introduction of challenging substituents, such as various alkyl groups, thereby expanding the accessible chemical space beyond what is typically achievable with standard cross-coupling reactions. mdpi.com

Catalytic Approaches in Heterocyclic Synthesis

Catalytic methods play a pivotal role in the synthesis of heterocyclic compounds, including pyrazoles and their fused systems, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.

The synthesis of the pyrazole ring itself can be achieved through various catalytic strategies. acs.org One common method is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, which can be catalyzed by agents like copper (II) nitrate (B79036) to afford highly regioselective products. acs.org Another powerful approach is the [3+2] cycloaddition of 1,3-dipoles to dipolarophiles. acs.org Transition-metal catalyzed reactions, such as those involving rhodium, have also been employed for the synthesis of substituted pyrazoles from alkynes and hydrazines. wikipedia.org

In the context of the broader pyrazole scaffold, nanoparticle-based catalysts have emerged as sustainable and efficient options. For example, zinc sulfide (B99878) (ZnS) nanoparticles have been used for the synthesis of pyrano[2,3-c]pyrazoles through a one-pot, multicomponent reaction. researchgate.net Similarly, nano-silica catalysts derived from agricultural waste have been successfully applied in the synthesis of pyranopyrazoles. researchgate.net These heterogeneous catalysts are often recyclable, adding to the environmental friendliness of the synthetic process. researchgate.net

While not always directly applied to this compound itself, these catalytic methodologies provide a toolbox for the construction of the pyrazole core, which can then be elaborated to include the pyrrolidine moiety. The use of pyrrolidine as a catalyst in the synthesis of substituted pyrazoles from carbonyl compounds highlights the interplay between the two ring systems. acs.org

Chemical Derivatization and Scaffold Functionalization

Once the core this compound scaffold is assembled, further chemical derivatization and functionalization are essential for fine-tuning its biological activity and physicochemical properties. These modifications can be targeted at several key positions within the molecule.

Modifications at the Pyrazole Nitrogen Atoms (N1, N2)

The two nitrogen atoms of the pyrazole ring offer prime sites for chemical modification. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor. researchgate.net Substitution at the pyrrole-like nitrogen (N1) can modulate the molecule's properties by, for example, eliminating its ability to act as a hydrogen bond donor. researchgate.net

Direct N-alkylation of pyrazoles is a common strategy to introduce a variety of substituents. nih.gov This can be achieved using different alkylating agents under various conditions. Similarly, N-arylation can be accomplished through methods like the Suzuki coupling reaction with phenylboronic acid. researchgate.net These modifications can significantly impact the biological activity of the resulting compounds.

The regioselectivity of N-substitution can sometimes be a challenge, leading to a mixture of N1 and N2 isomers. The specific outcome often depends on the nature of the substituents on the pyrazole ring and the reaction conditions employed.

Substitutions on the Pyrrolidine Ring System

The pyrrolidine ring provides another avenue for introducing structural diversity. The synthesis of substituted pyrrolidines often starts from readily available cyclic precursors such as proline and 4-hydroxyproline. mdpi.com These chiral building blocks allow for the stereoselective synthesis of pyrrolidine derivatives with defined stereochemistry, which can be crucial for biological activity.

For instance, Boc-protected trans-4-hydroxy-L-proline can be a versatile starting material. mdpi.com The hydroxyl group can be oxidized to a ketone, which can then undergo further reactions to introduce substituents at the 4-position of the pyrrolidine ring. The nitrogen atom of the pyrrolidine ring is also a key handle for derivatization, often protected during synthesis and later deprotected to allow for the introduction of various functional groups through alkylation or acylation.

Interconnection Strategies and Linker Optimization

Linker optimization is a critical aspect of drug design. The linker can influence the molecule's conformation, solubility, and ability to interact with its biological target. Strategies for linker design can involve varying the length of an alkyl chain, introducing heteroatoms (e.g., oxygen, nitrogen) to modulate polarity and hydrogen bonding potential, or incorporating rigid elements (e.g., aromatic rings) to control the spatial orientation of the connected fragments.

While specific examples of linker optimization for this compound are not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that a systematic exploration of different linker types would be a key step in developing potent and selective drug candidates based on this scaffold. The choice of linker would be guided by the specific biological target and the desired pharmacological profile.

Preclinical Biological Evaluation and Mechanistic Investigations of 4 Pyrrolidin 3 Yl 1h Pyrazole Derivatives

In Vitro Assay Development and Implementation

The initial stages of preclinical evaluation for 4-(pyrrolidin-3-yl)-1H-pyrazole derivatives involve a battery of in vitro assays designed to assess their biological effects on cells and specific molecular targets.

Cellular Proliferation and Viability Assays

The antiproliferative activity of pyrazole (B372694) derivatives is a primary focus of investigation, particularly in the context of oncology. Cellular proliferation and viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are fundamental tools in this evaluation. mdpi.com These assays measure the metabolic activity of cells, which correlates with cell viability and proliferation.

For instance, various novel pyrazole derivatives have been synthesized and tested against different cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values. mdpi.comnih.gov Studies have shown that certain pyrazole derivatives can effectively inhibit the proliferation of human tumor cell lines. researchgate.net For example, a series of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives were evaluated for their anti-proliferative effects on DDR1-overexpressing cell lines HCT-116 and MDA-MB-231, with one compound, 6c, showing IC50 values of 4.00 and 3.36 μM, respectively. nih.gov Similarly, 3-(4-fluorophenyl)-1H-pyrazole derivatives have demonstrated potent antiproliferative activity against prostate cancer cell lines. nih.gov

The ability of these compounds to overcome drug resistance is another critical aspect of their evaluation. Some pyrazole compounds have shown similar antiproliferative activity in both drug-sensitive and drug-resistant cell lines, indicating their potential to circumvent common resistance mechanisms. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound Class | Cell Line | Assay | IC50 (μM) | Source |

|---|---|---|---|---|

| 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivative (6c) | HCT-116 | Anti-proliferative | 4.00 | nih.gov |

| 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivative (6c) | MDA-MB-231 | Anti-proliferative | 3.36 | nih.gov |

| 3-(4-fluorophenyl)-1H-pyrazole derivative (10e) | LNCaP | Anti-proliferative | 18 | nih.gov |

| N-Substituted-4-oxo- bohrium.combenzopyrano[4,3-c]pyrazole derivative | Huh7 (Liver Tumor) | MTT | 10.37 - 12.94 | researchgate.net |

Enzyme Inhibition Profiling

A significant number of this compound derivatives have been designed and evaluated as enzyme inhibitors. This profiling is crucial for identifying the specific molecular targets responsible for their biological effects. The primary method involves biochemical assays that measure the compound's ability to inhibit the activity of a purified enzyme, typically yielding an IC50 value.

Kinases are a major class of enzymes targeted by these derivatives. For example, derivatives have been developed as potent inhibitors of Salt-Inducible Kinases (SIKs), with compounds showing sub-nanomolar to single-digit nanomolar IC50 values against SIK1, SIK2, and SIK3. acs.org Another study identified a 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivative (15r) as a potent inhibitor of the transforming growth factor-β (TGF-β) type 1 receptor (ALK5), with an IC50 of 44 nM. nih.gov

Other enzyme targets include 11β-hydroxysteroid-dehydrogenase type 1 (11β-HSD1) and carbonic anhydrases (CAs). Pyrrolidine-pyrazole ureas have shown enhanced potency as 11β-HSD1 inhibitors. bohrium.com Additionally, novel pyrrolidine-containing benzenesulfonamides have demonstrated potent inhibition of human CA isoforms (hCA I and hCA II) and acetylcholinesterase (AChE). tandfonline.com

Table 2: Enzyme Inhibition Profile of Selected Pyrazole Derivatives

| Derivative Class | Target Enzyme | IC50 | Source |

|---|---|---|---|

| 1,6-Naphthyridine derivative (10) | SIK1 | 259 nM | acs.org |

| 1,6-Naphthyridine derivative (10) | SIK2 | 55.8 nM | acs.org |

| 1,6-Naphthyridine derivative (10) | SIK3 | 47.3 nM | acs.org |

| 4-(Pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole (15r) | ALK5 | 44 nM | nih.gov |

| 4-amino-1H-pyrazolo[3,4-d]pyrimidin (6c) | DDR1 | 44 nM | nih.gov |

| Pyrrolidine-benzenesulfonamide (3b) | hCA I | 17.61 nM (Ki) | tandfonline.com |

| Pyrrolidine-benzenesulfonamide (3b) | hCA II | 5.14 nM (Ki) | tandfonline.com |

| Pyrrolidine-benzenesulfonamide (6a) | AChE | 22.34 nM (Ki) | tandfonline.com |

Receptor Binding Studies

Beyond enzyme inhibition, receptor binding studies are employed to understand the interaction of these compounds with various cell surface or intracellular receptors. Radioligand binding assays are a common technique used to determine the affinity of a compound for a specific receptor.

For example, novel pyrazol-4-yl-pyridine compounds have been investigated for their allosteric binding properties at the human M4 muscarinic acetylcholine (B1216132) receptor (hM4 mAChR). nih.gov These studies use a radiolabeled ligand to quantify the affinity (pKB) of the test compounds for the allosteric site and their cooperativity with the endogenous ligand, acetylcholine. nih.gov Such studies are crucial for compounds designed to act as positive allosteric modulators (PAMs), which can enhance the effect of the natural ligand. nih.gov

Identification of Biological Targets and Signaling Pathways

The data from in vitro assays are synthesized to identify the primary biological targets and the signaling pathways through which this compound derivatives exert their effects. mdpi.com

The pyrazole ring is a versatile scaffold found in drugs targeting a wide range of biological pathways. mdpi.com For many derivatives, the primary targets identified are protein kinases. Inhibition of kinases like SIKs, ALK5, and Discoidin Domain Receptor 1 (DDR1) points to the involvement of these compounds in fundamental cellular processes such as cell growth, differentiation, and immune response. nih.govacs.orgnih.gov For instance, DDR1 is a receptor tyrosine kinase involved in tumor growth and metastasis, making its inhibitors potential anticancer agents. nih.gov

Inhibition of 11β-HSD1 suggests a role in modulating glucocorticoid levels, which is relevant for metabolic diseases like type 2 diabetes. bohrium.com The targeting of the androgen receptor by certain pyrazole derivatives highlights their potential in treating prostate cancer by interfering with hormone-driven signaling. nih.gov

Mechanistic Elucidation of Bioactivity

Understanding the precise mechanism of action is a key objective of preclinical studies. This involves delving deeper into how the interaction with a biological target translates into a cellular response.

Modulation of Intracellular Pathways (e.g., Kinases)

Following target engagement, this compound derivatives modulate downstream intracellular signaling pathways. mdpi.com A primary mechanism for kinase inhibitors is the prevention of substrate phosphorylation, which halts the propagation of the signaling cascade.

For example, inhibitors of SIKs can reprogram myeloid cells to an immunoregulatory phenotype, characterized by decreased production of pro-inflammatory cytokines like TNFα and increased production of anti-inflammatory mediators such as IL-10. acs.org This modulation of cytokine production is a direct consequence of inhibiting the kinase activity of SIKs.

Similarly, derivatives targeting the androgen receptor can lead to the downregulation of androgen-responsive genes, such as the prostate-specific antigen (PSA). nih.gov A study on 3-(4-fluorophenyl)-1H-pyrazole derivatives found that a lead compound achieved a PSA downregulation rate of 46% in LNCaP prostate cancer cells, demonstrating effective modulation of this pathway. nih.gov The action of pyrazole compounds has also been linked to the depolymerization of microtubules, a mechanism that disrupts cell division and induces apoptosis. nih.gov

Interaction with Molecular Effectors

Derivatives of the pyrazole scaffold are well-documented for their ability to interact with a variety of molecular effectors, primarily acting as inhibitors of enzymes and antagonists of receptors. This capacity is central to their therapeutic potential across different disease areas.

A significant number of pyrazole derivatives have been developed as protein kinase inhibitors . nih.gov The pyrazole ring can act as a bioisostere for the adenine (B156593) base of ATP, enabling these compounds to bind to the ATP-binding site of kinases and inhibit their activity. rsc.org This inhibitory action can disrupt signal transduction pathways that are often dysregulated in diseases like cancer. For instance, docking studies have shown that the pyrazole moiety can fit into the extended-hinge region of enzymes like Aurora B kinase, a key regulator of cell division. nih.gov Furthermore, substitutions on the pyrazole ring have been shown to be crucial for achieving selectivity for specific kinases, such as JAK1 over JAK2. nih.gov

The interaction of pyrazole derivatives with cytochrome P450 (CYP) enzymes has also been investigated. Studies on CYP2E1 have demonstrated that pyrazoles can bind to both the catalytic and an allosteric (cooperative) site of the enzyme, thereby modulating its activity through cooperative interactions. nih.gov The affinity and stoichiometry of these interactions are influenced by the substituents on the pyrazole ring. For example, the introduction of a methyl group can significantly improve binding affinity to CYP2E1 compared to the unsubstituted pyrazole. nih.gov

Moreover, pyrazole derivatives have been designed to target other enzymes, such as carbonic anhydrases . Molecular modeling studies have revealed that the pyrazole core, along with its substituents, can form key interactions with amino acid residues in the active site of carbonic anhydrase isoforms I and II. nih.gov Specifically, the amino group of an aniline (B41778) substituent on a pyrazole derivative can act as a hydrogen bond donor, interacting with residues like TYR199, while the aromatic part can establish π-π interactions with HIS94. nih.gov

The versatility of the pyrazole scaffold in interacting with various molecular effectors underscores the potential of this compound derivatives as a source of novel therapeutic agents. The pyrrolidine (B122466) ring can introduce additional interaction points, potentially enhancing binding affinity and selectivity for specific biological targets.

Spectrum of Investigated Biological Activities (Focus on scaffold potential)

The pyrazole nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities. mdpi.comnih.govglobalresearchonline.net This broad spectrum of activity highlights the significant potential of the this compound scaffold in various therapeutic areas.

The anticancer activity of pyrazole derivatives is one of the most extensively studied areas. nih.govjapsonline.comworktribe.com These compounds have demonstrated efficacy against a range of cancer cell lines and tumors by targeting various mechanisms involved in cancer progression.

Many pyrazole-based compounds function as potent inhibitors of protein kinases that are crucial for tumor growth and survival. nih.govworktribe.com For example, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, which is an isostere of the adenine ring of ATP, have been developed as inhibitors of Bruton's tyrosine kinase (BTK) and are approved for treating certain B-cell cancers. rsc.org Other pyrazole-containing molecules have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Aurora kinases, all of which are implicated in various cancers. nih.gov The substitution pattern on the pyrazole ring plays a critical role in determining the potency and selectivity of these inhibitors. nih.gov

Some pyrazole derivatives have been investigated as androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives showed potent antiproliferative activity against the LNCaP prostate cancer cell line and were able to downregulate the expression of prostate-specific antigen (PSA), a target gene of the AR. nih.gov

Furthermore, pyrazolone (B3327878) derivatives, a class of compounds containing the pyrazole core, have been shown to induce cell cycle arrest and apoptosis in cancer cells. japsonline.com They can downregulate the expression of key cell cycle proteins like cyclin D2 and CDK2. japsonline.com The table below summarizes the anticancer potential of selected pyrazole derivatives.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target/Mechanism | Observed Effect | Reference(s) |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Bruton's tyrosine kinase (BTK) | Inhibition of B-cell proliferation | rsc.org |

| Erdafitinib | Pan-FGFR inhibitor | Inhibition of FGFR phosphorylation and tumor cell proliferation | nih.gov |

| Golidocitinib (AZD4205) | JAK1 inhibitor | Inhibition of tumor growth in T lymphoma cells | nih.gov |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | Androgen receptor antagonists | Antiproliferative activity in LNCaP cells, PSA downregulation | nih.gov |

| Pyrazolone derivatives | Downregulation of cyclin D2 and CDK2 | Cell cycle arrest in cancer cells | japsonline.com |

| GeGe-3 (pyrazolyl-urea derivative) | Protein kinase DMPK1, Calreticulin | Anti-angiogenic properties, restricted cell proliferation and migration | worktribe.com |

The diverse mechanisms through which pyrazole derivatives exert their anticancer effects underscore the potential of the this compound scaffold as a foundation for the development of novel oncology therapeutics.

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (B62257) being a well-known example of a selective COX-2 inhibitor. worktribe.com The ability of these compounds to modulate the inflammatory response is a key area of investigation, highlighting the potential of the this compound scaffold in this domain. researchgate.netnih.gov

The primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is induced at sites of inflammation. nih.gov By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. A number of 4,5-dihydro-1,5-diaryl-1H-pyrazole derivatives have been synthesized and shown to possess significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with some also exhibiting selective COX-2 inhibition. nih.gov

Beyond COX inhibition, pyrazole derivatives have been found to modulate other inflammatory pathways. For instance, some pyrazolines have been shown to inhibit lipoxygenase (LOX) , another enzyme involved in the production of pro-inflammatory mediators. nih.gov Additionally, pyrazole derivatives have been investigated as inhibitors of salt-inducible kinases (SIKs) , which play a role in regulating the production of both pro- and anti-inflammatory cytokines in macrophages. acs.org Inhibition of SIK2 and SIK3 can lead to a decrease in the secretion of pro-inflammatory cytokines like TNF-α and an increase in the anti-inflammatory cytokine IL-10. acs.org

The table below presents findings on the anti-inflammatory activity of selected pyrazole derivatives.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target/Mechanism | Observed Effect | Reference(s) |

|---|---|---|---|

| 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles | COX-2 inhibition | Significant anti-inflammatory activity in vivo | nih.gov |

| Pyrazoline derivatives | Lipoxygenase (LOX) inhibition | Inhibition of lipid peroxidation | nih.gov |

| Pyrido[3,4-b]pyrazine and 1,6-napthyridine derivatives | SIK2/SIK3 inhibition | Modulation of pro- and anti-inflammatory cytokine production | acs.org |

These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel anti-inflammatory agents with diverse mechanisms of action.

The pyrazole scaffold is a versatile core for the development of agents with antimicrobial and antifungal properties. researchgate.netmdpi.comnih.govnih.govjaptronline.com The structural diversity of pyrazole derivatives allows for the targeting of various microbial processes, making them a promising class of compounds in the fight against infectious diseases.

Several studies have reported the synthesis of pyrazole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, a series of 4-hetarylpyrazole derivatives were screened for their antibacterial activity, with one compound, 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone, showing activity against Bacillus subtilis comparable to the standard drug chloramphenicol. nih.gov Other studies have identified pyrazole-thiobarbituric acid derivatives with activity against Staphylococcus aureus and Escherichia coli. researchgate.net

In addition to their antibacterial properties, many pyrazole derivatives exhibit potent antifungal activity . nih.govnih.gov Furo[2,3-c]pyrazole derivatives have been found to be effective against fungal strains such as Botrytis fabae and Fusarium oxysporum. nih.gov Pyrazole-thiobarbituric acid derivatives have also shown notable activity against Candida albicans. researchgate.net

The table below summarizes the antimicrobial and antifungal efficacy of selected pyrazole derivatives.

Table 3: Antimicrobial and Antifungal Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone | Bacillus subtilis | 3.125 µg/mL | nih.gov |

| N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine | Botrytis fabae, Fusarium oxysporum | 6.25 µg/mL | nih.gov |

| Pyrazole-thiobarbituric acid derivatives (4h, 4l) | Candida albicans | 4 µg/L | researchgate.net |

The diverse antimicrobial and antifungal profiles of pyrazole derivatives suggest that the this compound scaffold could be a valuable template for the development of new anti-infective agents.

Beyond the major therapeutic areas of cancer, inflammation, and infectious diseases, the versatile pyrazole scaffold has been explored for a range of other pharmacological activities. researchgate.netnih.govnih.govglobalresearchonline.net This highlights the broad potential of the this compound core in drug discovery.

As previously discussed, pyrazole derivatives are potent enzyme inhibitors . nih.govnih.govnih.govnih.gov This includes the inhibition of kinases, COX, LOX, and carbonic anhydrases. The ability to selectively inhibit specific enzymes is a key feature that contributes to their diverse pharmacological effects.

In addition to enzyme inhibition, pyrazole derivatives have been investigated as receptor antagonists . For instance, pyrazole-containing compounds have been developed as antagonists for the transforming growth factor-β (TGF-β) type 1 receptor (ALK5) . nih.gov Inhibition of ALK5 is a potential therapeutic strategy for fibrotic diseases and certain cancers. A series of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives were synthesized, and the most potent compound demonstrated significant tumor growth inhibition in a mouse model. nih.gov

Furthermore, pyrazole derivatives have been explored as androgen receptor (AR) antagonists , as mentioned in the anticancer section, which also falls under the category of receptor antagonism. nih.gov

The table below outlines some of the other notable pharmacological activities of pyrazole derivatives.

Table 4: Other Pharmacological Activities of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target | Pharmacological Activity | Reference(s) |

|---|---|---|---|

| 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives | TGF-β type 1 receptor (ALK5) | Receptor antagonist, Antitumor activity | nih.gov |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | Androgen Receptor | Receptor antagonist, Antiproliferative activity | nih.gov |

| Pyrazole and its methyl derivatives | Cytochrome P450 2E1 (CYP2E1) | Enzyme modulation (cooperative inhibition) | nih.gov |

The wide range of molecular targets and pharmacological activities associated with the pyrazole scaffold strongly supports the potential of this compound derivatives as a rich source for the discovery of new drugs with diverse therapeutic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Structural Determinants for Biological Potency

The potency of inhibitors incorporating the 4-(pyrrolidin-3-yl)-1H-pyrazole moiety is highly dependent on the specific substitutions made to the core structure. These modifications influence the molecule's ability to interact with the target protein.

In the context of IRAK4 inhibitors, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrated that introducing diamines at the 5-position of the pyrazolopyrimidine ring markedly improved intrinsic potency. nih.gov However, this also led to poor membrane permeability. Further modifications to the pyrazole (B372694) ring were necessary to balance potency and pharmacokinetic properties. nih.gov

For JNK3 inhibitors, a derivative of the 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole scaffold, which incorporates a pyrrolidinylamino group, showed high inhibitory activity. Specifically, compound 8a ((R)-2-(1-(2-((1-cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile) exhibited a JNK3 IC₅₀ value of 227 nM. tandfonline.com

Similarly, in the development of SIK inhibitors, replacing a benzonitrile (B105546) moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group led to a significant increase in potency, resulting in a compound that inhibited all SIK isoforms with single-digit nanomolar to sub-nanomolar potency. acs.org This highlights the critical role of the substituted pyrazole in achieving high efficacy.

The following table summarizes the biological potency of selected derivatives.

Table 1: Biological Potency of this compound Derivatives| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 8a | JNK3 | 227 |

| 12 (SIK inhibitor) | SIK1 | < 1 |

| SIK2 | < 1 | |

| SIK3 | < 1 | |

| 33 (IRAK4 inhibitor) | IRAK4 | ≤ 1 |

| 34 (IRAK4 inhibitor) | IRAK4 | ≤ 1 |

| 35 (IRAK4 inhibitor) | IRAK4 | ≤ 1 |

Influence of Substituent Position and Electronic Effects on Activity

The placement and electronic properties of substituents on the this compound framework are crucial for determining biological activity and selectivity.

A regioisomeric switch in a pyrazole-based inhibitor series, which involved exchanging the positions of pyridyl and fluorophenyl rings on the pyrazole core, resulted in the loss of p38α inhibition but conferred inhibitory activity against other tumor-associated kinases. nih.gov This demonstrates that the spatial arrangement of substituents is a key determinant of target specificity.

In the optimization of IRAK4 inhibitors, the position of fluorine atoms on piperidine (B6355638) analogues (structurally related to pyrrolidine) had a significant impact. It was observed that the IRAK4 potency decreased as the fluorine atoms were positioned closer to the basic amine. nih.gov For instance, (3R)-3-aminopiperidine analogues with fluorine atoms at the 5,5-, (5R)-, and (4S)-positions displayed not only high membrane permeability but also maintained high IRAK4 intrinsic potency. nih.gov

The electronic nature of the substituents also plays a role. In a series of 4-hetaryl-2-pyrrolidones containing a pyrazole ring, the relative configuration of chiral centers and the resulting electronic distribution were key to their observed nootropic and anxiolytic activities. nih.govnih.gov

Conformational Analysis and its Impact on Biological Profiles

The three-dimensional conformation of molecules containing the this compound scaffold is a critical factor influencing their interaction with biological targets. mdpi.com Conformational analysis provides insights into the spatial arrangement of functional groups necessary for binding and activity.

X-ray structural analysis of (3R,4S)-3-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-hetaryl-2-pyrrolidones revealed that substituents at the chiral atoms of the pyrrolidone ring assumed specific conformations. nih.gov In one derivative, the phenyl and carbonylpyrazole substituents at the C(3) and C(4) positions adopted equatorial positions with an anticlinal conformation relative to each other. nih.gov In another, the substituents at the C(4) and C(5) atoms were in axial and equatorial positions, respectively, assuming an eclipsed conformation. nih.gov These preferred conformations dictate how the molecule presents its pharmacophoric features to a binding site.

The flexibility of drug-like molecules and the dependence of their conformational landscape on the environment are key considerations in drug design. mdpi.com Understanding the preferred conformations, as determined by methods like X-ray crystallography, is vital for predicting and optimizing biological profiles. nih.govmdpi.com

Optimization Strategies Based on SAR Insights

The insights gained from SAR and SPR analyses have guided the optimization of various inhibitor series based on the this compound scaffold. A primary strategy involves iterative modifications to enhance potency, selectivity, and pharmacokinetic properties.

One successful optimization approach for IRAK4 inhibitors focused on improving the calculated LogD (cLogD) value to enhance membrane permeability while maintaining high potency. nih.gov This involved replacing substituents that contributed to poor permeability, leading to the discovery of orally bioavailable IRAK4 inhibitors with excellent potency and kinase selectivity. nih.gov

In the development of SIK inhibitors, SAR exploration led to the replacement of a pyrrolidine (B122466) moiety with a piperidine, which resulted in a 3-fold increase in activity on SIK2. acs.org Subsequently, to improve selectivity and address off-target effects on Aurora kinase B, the pyrazole motif itself was replaced with a N-methyl tetrahydroisoquinoline, demonstrating a strategy of scaffold hopping to fine-tune the biological profile. acs.org

The optimization of a pyrimidine (B1678525) series of JNK inhibitors led to the development of the 4-(pyrazol-3-yl)-pyridine series, from which several potent compounds with favorable in vivo profiles were discovered. nih.gov This highlights how scaffold modification based on SAR can lead to novel and improved chemical series.

Computational Chemistry and Molecular Modeling for Rational Design

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. This method is instrumental in the early stages of drug discovery for hit identification and lead optimization.

Active Site Characterization and Binding Mode Prediction

Molecular docking studies have been pivotal in elucidating the binding modes of pyrazole-based inhibitors. For instance, in the context of kinase inhibition, docking studies have revealed how the pyrazole (B372694) core and its substituents interact with key amino acid residues in the active site. The pyridine (B92270) ring, often a feature in these inhibitors, can act as a hinge-region-binding moiety, forming hydrogen bonds with residues like Met318. nih.gov The amide linker, another common structural element, can form additional hydrogen bonds with residues such as Glu286 and Asp381. nih.gov Furthermore, the pyrazole ring itself can engage in π-π stacking interactions with residues like Thr315. nih.gov

In the case of carbonic anhydrase inhibitors, docking studies have shown that the sulfonamide group in pyrazole-carboxamides contributes to inhibition by interacting with the Zn2+ ion located in the active site. nih.gov The specific interactions can be visualized and analyzed to understand why certain derivatives exhibit higher potency. For example, the absence of steric hindrance around the sulfonamide group allows for a more favorable interaction with the catalytic zinc ion. nih.gov

The characterization of these interactions is crucial for understanding the structure-activity relationship and for designing new derivatives with improved affinity and selectivity. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used for the automated detection and visualization of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking. nih.gov

Conformational Analysis of Ligand-Receptor Complexes

Understanding the conformational changes in both the ligand and the receptor upon binding is essential for a complete picture of the interaction. Proteins are dynamic entities, and ligand binding can induce or select for specific conformational states. nih.gov For instance, the flexible lid segment of the heat shock protein 90 (Hsp90) can adopt different conformations to accommodate a variety of ligands. nih.gov

Molecular docking, often in conjunction with other techniques like molecular dynamics simulations, can explore the conformational landscape of the ligand-receptor complex. This analysis helps in identifying the most stable binding poses and understanding how the flexibility of the receptor's active site can be exploited for the design of more effective inhibitors. The analysis of multiple crystal structures, when available, can reveal different binding modes and receptor conformations, providing a more comprehensive understanding of the dynamic nature of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Development of Predictive Statistical Models

The development of a robust QSAR model involves several steps, starting with the creation of a dataset of compounds with known activities. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical. nih.gov

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. nih.gov For example, a linear QSAR model was developed for a series of amides and imidazo[1,2-α]pyridines as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK-4), where a genetic algorithm was used to select the most relevant descriptors. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the inhibitory activity of 1H-pyrazole derivatives against the epidermal growth factor receptor (EGFR). researchgate.net These models provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence the activity, guiding the design of more potent compounds. researchgate.net

Table 1: Statistical Parameters of a 2D-QSAR Model for 1H-Pyrazole EGFR Inhibitors researchgate.net

| Validation Parameter | Threshold | Built Model | Remark |

| Correlation coefficient (R²) | R² > 0.6 | 0.982 | Passed |

| Adjusted R-squared (R²adj) | R²adj > 0.6 | 0.977 | Passed |

| Cross validation coefficient (Q²CV) | Q²cv > 0.6 | 0.967 | Passed |

| Difference between R² and Q² | < 0.3 | 0.015 | Passed |

| Correlation coefficient of the test set (R²test) | R²test > 0.6 | 0.695 | Passed |

| Predicted Correlation coefficient (R²pred) | R²pred > 0.6 | 0.721 | Passed |

Validation and Applicability Domain Assessment

A critical aspect of QSAR modeling is the validation of the developed model to ensure its predictive power and robustness. nih.gov This is typically done using internal validation techniques like cross-validation (e.g., leave-one-out or leave-many-out) and external validation using a separate test set of compounds that were not used in the model development. nih.govnih.gov Y-randomization is another important validation method used to ensure that the model is not a result of chance correlation. nih.gov

The applicability domain (AD) of a QSAR model defines the chemical space for which the model can make reliable predictions. researchgate.nettum.de It is crucial to assess the AD to avoid making predictions for compounds that are structurally too different from the training set. The leverage approach is a common method for defining the AD, where a Williams plot (a plot of standardized residuals versus leverage values) can be used to visualize the AD. researchgate.net Any compound falling outside the defined domain is considered an outlier, and its prediction may be unreliable. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. This technique provides valuable insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules.

MD simulations have been used to study the stability of pyrazole-carboxamide derivatives bound to carbonic anhydrase I and II. nih.gov These simulations revealed that the potent inhibitors formed stable complexes within the active site with only minor conformational changes and fluctuations. nih.gov Similarly, MD simulations were employed to explore the binding mode of a pyrazole-containing imide derivative with Hsp90α, providing a more detailed understanding of the dynamic interactions that contribute to its inhibitory activity. researchgate.net

By analyzing the trajectory of the simulation, one can calculate various parameters, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), to assess the stability of the complex and the flexibility of different regions of the protein. ajol.info This information is crucial for a comprehensive understanding of the ligand-binding event and can guide the design of inhibitors with improved binding kinetics and residence time.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools used in the early stages of drug discovery to identify promising hit compounds from large chemical libraries. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

While specific pharmacophore models exclusively for 4-(pyrrolidin-3-yl)-1H-pyrazole are not extensively documented, the broader class of pyrazole-containing inhibitors has been the subject of numerous such studies. For instance, a five-point pharmacophore model (AHHRR) was developed for pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, identifying one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov Such models are instrumental in virtual screening campaigns.

Virtual screening has been successfully employed to identify pyrazole-based scaffolds for various targets. In one study, a virtual screening strategy targeting the papain-like protease (PLpro) of SARS-CoV-2 led to the discovery of a hit compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold. nih.gov Subsequent optimization of this hit resulted in derivatives with improved PLpro inhibitory activity. nih.gov Similarly, integrated strategies combining combinatorial chemistry, molecular docking, and deep learning have been used to screen vast libraries of pyrazole-based structures to identify potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro). nih.gov

The this compound moiety itself can be considered a key pharmacophoric element. The pyrazole ring can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions. The pyrrolidine (B122466) ring introduces a three-dimensional character and provides a vector for substitution to explore different regions of a protein's binding pocket. For example, in the design of the PDE9A inhibitor PF-04447943, the pyrrolidine ring connected to the pyrazole-containing core plays a critical role in achieving selectivity and desired physicochemical properties. berkeley.eduresearchgate.net

Table 1: Examples of Virtual Screening for Pyrazole-Based Inhibitors

| Target | Screening Method | Identified Scaffold/Hit | Key Findings |

| SARS-CoV-2 PLpro | Virtual Screening | N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide | Hit compound led to the development of potent inhibitors (IC50 = 12.0 μM for compound 14e). nih.gov |

| SARS-CoV-2 Mpro | Molecular Docking, Deep Learning | Pyrazole derivatives with tryptamine (B22526) and N-phenyl fragments | Consensus ranking identified top candidates from a library of over 60,000 structures. nih.gov |

| Dipeptidyl peptidase-4 (DPP-4) | Fluorescence-based assay | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | Identified as the most effective inhibitor in the series with an IC50 of 1.266 nM. mdpi.com |

De Novo Drug Design Methodologies

De novo drug design involves the computational construction of novel molecules with desired properties, often guided by the three-dimensional structure of the target protein. This approach, along with fragment-based and structure-based design, has been pivotal in developing inhibitors built around the pyrazole core, including those incorporating the this compound motif.

A prominent example of fragment-based drug discovery is the development of the multi-targeted kinase inhibitor AT9283. The process began with the identification of a ligand-efficient pyrazole-benzimidazole fragment, which was then optimized using structure-based design. X-ray crystallography of the inhibitor bound to Aurora A kinase guided the modifications that led to AT9283, a potent dual inhibitor of Aurora A and Aurora B kinases. nih.gov

Structure-based design has also been instrumental in the development of inhibitors for other kinases. For instance, a series of pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine derivatives were designed as potent inhibitors of protein kinase CK2, with structural modifications guided by the target's binding site leading to picomolar-level inhibition. nih.gov In the design of FLT3 and CDK inhibitors, a structure-activity relationship study revealed that attaching a pyrimidine-fused heterocycle to the 4-position of the pyrazole ring was critical for activity. nih.gov This led to the discovery of compound FN-1501, which showed potent inhibition of multiple kinases and efficacy in a mouse xenograft model. nih.gov

These examples underscore the power of computational methodologies to rationally build complex and highly active molecules from core fragments like this compound.

Table 2: Examples of Rationally Designed Inhibitors Based on Pyrazole Scaffolds

| Compound/Series | Target(s) | Design Methodology | Key Structural Features | Resulting Potency (IC50) |

| AT9283 | Aurora A/B, JAK2, Abl(T315I) | Fragment-based, Structure-based | Pyrazol-4-yl urea | ~3 nM (Aurora A/B) nih.gov |

| FN-1501 | FLT3, CDK2, CDK4, CDK6 | Structure-Activity Relationship (SAR) | 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1H-pyrazole-3-carboxamide | 0.008 μM (MV4-11 cells) nih.gov |

| PF-04447943 | PDE9A | Structure-based drug design (SBDD) | 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-pyrazolo[3,4-d]pyrimidinone | Potent and selective inhibitor berkeley.eduresearchgate.net |

| Pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine series | Protein Kinase CK2 | Structure-based design | Pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine core | pM inhibitors nih.gov |

| DYRK1A Inhibitor | DYRK1A | AI-driven de novo design | 3-(3-fluorophenyl)-5-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | Selected as top candidate for synthesis based on computational modeling. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules, providing detailed information about the chemical environment of individual atoms. For compounds like 4-(Pyrrolidin-3-yl)-1H-pyrazole, both ¹H and ¹³C NMR are utilized to map the connectivity and electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, in CDCl₃ shows characteristic signals that can be extrapolated to the parent compound. researchgate.net The protons of the pyrrolidine (B122466) ring typically appear as multiplets in the upfield region, while the pyrazole (B372694) protons resonate further downfield. The N-H proton of the pyrrolidine ring (in the deprotected form) would likely appear as a broad singlet, and the pyrazole N-H proton would also be observable, its chemical shift being solvent-dependent. The protons on the pyrazole ring would present as distinct signals, with their coupling patterns revealing their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For a derivative like tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, the spectrum shows signals for the tert-butyl group carbons, the carbonyl carbon of the Boc protecting group, the pyrrolidine ring carbons, and the pyrazole ring carbons. researchgate.net The chemical shifts of the pyrazole carbons are particularly informative for confirming the substitution pattern.

Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound Derivative

| Atom | Illustrative ¹H NMR Chemical Shift (δ, ppm) | Illustrative ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrrolidine CH₂ | Multiplets | ~45-55 |

| Pyrrolidine CH | Multiplet | ~30-40 |

| Pyrrolidine N-H | Broad Singlet | - |

| Pyrazole C3-H & C5-H | Singlets or Doublets | ~120-140 |

| Pyrazole C4 | - | ~100-110 |

| Pyrazole N-H | Broad Singlet | - |

Note: This data is illustrative and based on the analysis of related protected derivatives. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular weight.

Table 2: Predicted Mass Spectrometry Data for a Derivative, tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

| Adduct | Predicted m/z |

| [M+H]⁺ | 253.16591 |

| [M+Na]⁺ | 275.14785 |

| [M+K]⁺ | 291.12179 |

Source: PubChemLite. uni.lu This data is for a related derivative and serves as an example of expected mass spectrometric behavior.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Based on the analysis of various pyrazole derivatives, a strong peak in the region of 3341-3353 cm⁻¹ is typically observed due to N-H stretching vibrations, indicating the presence of the N-H group in the pyrazole ring. nih.gov The pyrrolidine ring would also contribute to the spectrum with C-H stretching vibrations, typically below 3000 cm⁻¹, and N-H stretching if the nitrogen is not substituted. Aromatic C=C stretching from the pyrazole ring is expected in the region of 1591-1574 cm⁻¹, while C=N stretching vibrations often appear between 1477-1463 cm⁻¹. nih.gov

Table 3: Typical Infrared Absorption Bands for Pyrazole Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Pyrazole) | 3341 - 3353 |

| C-H Stretch (Aromatic) | ~3100 - 3000 |

| C-H Stretch (Aliphatic) | ~3000 - 2850 |

| C=C Stretch (Aromatic) | 1591 - 1574 |

| C=N Stretch | 1477 - 1463 |

Source: World Journal of Pharmaceutical Research. nih.gov This data represents typical ranges for pyrazole derivatives.

X-ray Crystallography for Absolute Configuration and Ligand-Target Complexes

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecule's absolute configuration and detailed insights into its conformation and intermolecular interactions.

While no crystal structure for this compound itself is publicly available, the crystal structures of numerous pyrazole-containing compounds have been reported. nih.govrsc.org For instance, the crystallization of a novel pyrazole derivative has been confirmed in the monoclinic space group P2₁/n. nih.gov Such studies are crucial for understanding how these molecules pack in the solid state and for revealing non-covalent interactions like hydrogen bonding, which can be critical for their biological activity. In the context of drug design, co-crystallization of a pyrazole derivative with its biological target can elucidate the specific binding interactions at the atomic level, guiding further optimization of the compound. nih.gov

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Separation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of pyrazole derivatives.

Reverse-phase HPLC is a common method for separating such compounds from reaction mixtures and for determining their purity. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous determination of the retention time and molecular weight of the compound and any impurities present. nih.govpcom.edushimadzu.com This technique is particularly valuable for analyzing complex mixtures and for confirming the identity of the desired product. Commercial suppliers of (S)-4-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride indicate that HPLC and LC-MS data are available for their products, underscoring the importance of these techniques for quality control. researchgate.net

Emerging Trends and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel therapeutics based on the 4-(Pyrrolidin-3-yl)-1H-pyrazole scaffold. These computational tools can analyze vast datasets to identify novel structure-activity relationships (SAR), predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and generate new molecular structures with desired pharmacological profiles.

For instance, AI algorithms can be trained on existing libraries of pyrazole (B372694) derivatives and their biological activities to predict the efficacy of new, unsynthesized compounds. This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery pipeline and reducing costs. ML models can also be employed to identify potential off-target effects early in the development process, enhancing the safety profile of drug candidates. While specific applications of AI to this compound are still emerging, the broader use of these technologies in kinase inhibitor design and heterocyclic chemistry provides a clear roadmap for future research.

Exploration of Novel Therapeutic Indications

While derivatives of this compound have been investigated for their roles as kinase inhibitors in cancer and inflammatory diseases, future research is poised to explore a wider range of therapeutic applications. The inherent versatility of the pyrazole ring, known for a broad spectrum of biological activities including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects, suggests that this scaffold is far from being fully exploited. mdpi.com

Recent studies on related pyrazole-containing molecules have shown potential in new areas. For example, certain pyrazole derivatives have been identified as inhibitors of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting applications in autoimmune disorders beyond what is currently being explored. nih.gov Furthermore, the nootropic and anxiolytic activities observed in some pyrazole-pyrrolidone compounds open up avenues in neuroscience for conditions like anxiety and cognitive disorders. researchgate.net The future will likely see the screening of this compound libraries against a more diverse set of biological targets to uncover novel therapeutic opportunities.

| Potential Therapeutic Area | Biological Target/Activity | Supporting Evidence from Related Compounds |

| Autoimmune Diseases | IL-6 and TNF-α inhibition | Synthesis of 3,5-diaryl pyrazole derivatives showing inhibitory activity against IL-6 and TNF-α. nih.gov |

| Neurological Disorders | Nootropic and anxiolytic activity | Certain 4-hetaryl-2-pyrrolidones with a pyrazole ring have demonstrated these effects. researchgate.net |

| Cancer | CDK2, FLT3, JAK1, SIK2/SIK3 inhibition | Numerous pyrazole derivatives have been developed as potent and selective kinase inhibitors for various cancers. acs.orgnih.govnih.govnih.gov |

| Infectious Diseases | Antimicrobial and antitubercular activity | Pyrazole derivatives have shown promise against various bacterial and fungal strains, including Mycobacterium tuberculosis. nih.gov |

Development of Sustainable and Green Synthetic Routes

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. Consequently, a key area of future research for this compound and its derivatives is the development of green synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Recent advancements in the synthesis of pyrazoles offer promising avenues. ias.ac.in One-pot, multi-component reactions are being developed that allow for the construction of complex pyrazole-containing molecules in a single step from simple starting materials, significantly reducing reaction time and purification efforts. mdpi.com The use of alternative energy sources like microwave irradiation and ultrasound, as well as eco-friendly solvents such as water or ionic liquids, is also being explored. researchgate.netresearchgate.net For example, catalyst-free reactions in magnetized distilled water have been successfully employed for the synthesis of related chromeno[2,3-c]pyrazoles. researchgate.net The application of these green chemistry principles to the synthesis of this compound will be crucial for its long-term viability as a key pharmaceutical intermediate.

| Green Synthesis Approach | Description | Potential Advantages |

| Multi-component Reactions | Combining three or more reactants in a single reaction vessel to form the final product. mdpi.com | Reduced waste, shorter reaction times, higher atom economy. |

| Use of Green Solvents | Employing environmentally benign solvents like water or ionic liquids instead of volatile organic compounds. researchgate.netresearchgate.net | Reduced environmental impact, improved safety. |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for a catalyst. researchgate.net | Simplified purification, reduced cost, avoidance of toxic metal catalysts. |

| Alternative Energy Sources | Utilizing microwaves or ultrasound to accelerate reaction rates. | Faster reactions, potentially higher yields, and improved energy efficiency. |

Multi-Target Ligand Design Approaches

The traditional "one-target, one-drug" paradigm is being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to a growing interest in the design of multi-target ligands, which can modulate several targets simultaneously to achieve a synergistic therapeutic effect and potentially overcome drug resistance. The this compound scaffold is well-suited for this approach.

Researchers have already had success in developing pyrazole-based compounds that act on multiple kinases. For example, compounds have been designed to dually inhibit Salt-Inducible Kinase 2 (SIK2) and SIK3, which could be beneficial in treating autoimmune and inflammatory diseases. acs.org Another study reported a series of 1-H-pyrazole-3-carboxamide derivatives with potent inhibitory activity against both Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), offering a potential treatment for acute myeloid leukemia. nih.gov Future efforts will likely focus on the rational design of this compound derivatives that can selectively interact with a predefined set of targets to achieve a desired polypharmacological profile.

| Compound Class | Targets | Potential Indication |

| 1,6-Naphthyridine derivatives | SIK2/SIK3 | Autoimmune and inflammatory diseases acs.org |

| 1-H-pyrazole-3-carboxamides | FLT3, CDK2, CDK4, CDK6 | Acute Myeloid Leukemia (AML) nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 (with selectivity over other CDKs) | Cancer nih.gov |

Mechanistic Studies at the Systems Biology Level

To fully understand the therapeutic potential and possible side effects of drugs derived from the this compound scaffold, it is crucial to move beyond the study of individual targets and embrace a systems biology perspective. This approach investigates how a drug affects the complex network of interactions within a cell or organism.

Mechanistic studies have already revealed that some pyrazole-based kinase inhibitors can suppress the phosphorylation of key signaling proteins like retinoblastoma protein (Rb), as well as downstream pathways such as ERK, AKT, and STAT5. nih.gov A systems biology approach would expand on this by using techniques like proteomics, transcriptomics, and metabolomics to generate a global view of the cellular response to the drug. This can help in identifying novel mechanisms of action, predicting potential resistance pathways, and discovering biomarkers to identify patient populations most likely to respond to treatment. By integrating computational modeling with experimental data, researchers can build predictive models of drug action that will guide the development of more effective and safer therapies based on the this compound core.

Q & A

Q. What are the key synthetic routes for 4-(Pyrrolidin-3-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

Answer:

- Click Chemistry Approach : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to functionalize pyrazole cores. For example, triazole-pyrazole hybrids are synthesized by reacting 3-azido-pyrazole precursors with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in THF/H₂O at 50°C for 16 hours) .

- Substitution Reactions : Direct substitution at the pyrazole ring using pyrrolidine derivatives (e.g., 3-pyrrolidinol) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

- Yield Optimization : Reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to pyrrolidine) significantly impact purity (>95% by HPLC) and yield (typically 50–70%) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns. For example, the pyrrolidine ring’s protons appear as multiplets at δ 2.5–3.5 ppm, while pyrazole protons resonate at δ 6.5–8.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 164.1185 for C₇H₁₁N₃) .

- X-ray Crystallography : Used to resolve ambiguity in stereochemistry, particularly for chiral pyrrolidine substituents. Hydrogen-bonding networks in crystal packing (e.g., N–H···O interactions) stabilize the structure .

Q. What are the solubility and stability profiles of this compound in common solvents?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C). Solubility improves with acidic conditions (e.g., 0.1 M HCl) due to protonation of the pyrazole nitrogen .

- Stability : Degrades under prolonged UV exposure or high temperatures (>100°C). Storage at –20°C in inert atmospheres (N₂/Ar) is recommended .

Advanced Research Questions

Q. How does the pyrrolidine substituent modulate the biological activity of this compound in receptor-binding assays?

Answer:

- Conformational Rigidity : The pyrrolidine ring introduces steric constraints, enhancing selectivity for G-protein-coupled receptors (GPCRs). For example, analogs with 3-pyrrolidinyl groups show 10-fold higher affinity for CRF-1 receptors compared to non-substituted pyrazoles .

- Hydrogen-Bonding Interactions : The secondary amine in pyrrolidine forms critical hydrogen bonds with Asp138 in the active site of kinases (e.g., JAK2), as shown in molecular docking studies .

- SAR Studies : Fluorination at the pyrrolidine β-position (e.g., 3-fluoropyrrolidine) improves metabolic stability (t₁/₂ > 6 hours in human microsomes) but reduces aqueous solubility .

Q. What strategies resolve contradictions in reported IC₅₀ values for this compound in enzymatic assays?

Answer:

- Assay Variability : Discrepancies arise from differences in buffer pH (e.g., Tris-HCl vs. HEPES), ionic strength, and enzyme sources (recombinant vs. native). Standardization using reference inhibitors (e.g., staurosporine for kinases) reduces variability .

- Redox Interference : The compound’s pyrazole core may chelate metal ions (e.g., Fe²⁺/Cu²⁺) in assay buffers, leading to false-positive inhibition. Adding EDTA (1 mM) mitigates this .

- Data Normalization : Express activity as % inhibition relative to vehicle controls and validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) of this compound be addressed?

Answer:

- Prodrug Design : Esterification of the pyrazole NH (e.g., acetyl or pivaloyloxymethyl groups) enhances intestinal absorption. Hydrolysis by esterases in plasma regenerates the active compound .

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (100–200 nm) improves plasma half-life (from 2 to 8 hours in rodents) and reduces hepatic clearance .

- CYP450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure (AUC by 3-fold) in preclinical models .

Q. What computational methods predict the off-target effects of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to non-target kinases (e.g., EGFR, VEGFR2) using AMBER or GROMACS. RMSD values >2 Å indicate low affinity .

- Machine Learning Models : Train Random Forest classifiers on ChEMBL data to predict hERG channel blockade (IC₅₀ < 10 µM flagged as high risk) .

- Docking Screens : Use AutoDock Vina to screen against the DrugBank database. Prioritize targets with docking scores ≤–7.0 kcal/mol for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products